molecular formula C16H12N2O2 B1581087 1,1-Bis(4-cyanatophenyl)ethane CAS No. 47073-92-7

1,1-Bis(4-cyanatophenyl)ethane

Cat. No.: B1581087
CAS No.: 47073-92-7
M. Wt: 264.28 g/mol
InChI Key: SIZDMAYTWUINIG-UHFFFAOYSA-N
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Description

1,1-Bis(4-cyanatophenyl)ethane is an organic compound known for its applications in various industries. It is characterized by its two cyanate functional groups attached to a central ethane backbone. This compound is also referred to as Bisphenol E Cyanate Ester and is recognized for its stability and resistance to environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(4-cyanatophenyl)ethane can be synthesized through the condensation reaction between cyanate esters and acyl chlorides. The reaction typically involves the use of organic solvents such as benzene or dichloromethane, and it is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-cyanatophenyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Nucleophilic Reagents: Various nucleophiles in the presence of acids.

Major Products Formed

Scientific Research Applications

1,1-Bis(4-cyanatophenyl)ethane has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action for 1,1-Bis(4-cyanatophenyl)ethane involves its polymerization through a trimerization reaction. This process leads to the formation of a cross-linked thermoset with high thermal stability. The compound’s low viscosity at room temperature facilitates its use in various applications, where it polymerizes to form a stable amorphous network .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Bis(4-cyanatophenyl)ethane is unique due to its extremely low viscosity at room temperature and its ability to form high glass transition temperature thermosets. This makes it particularly valuable in applications requiring high thermal stability and low moisture absorption .

Properties

IUPAC Name

[4-[1-(4-cyanatophenyl)ethyl]phenyl] cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-12(13-2-6-15(7-3-13)19-10-17)14-4-8-16(9-5-14)20-11-18/h2-9,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZDMAYTWUINIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117413-18-0
Record name Cyanic acid, C,C′-(ethylidenedi-4,1-phenylene) ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=117413-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00904377
Record name 4,4'-Ethylidenediphenyl dicyanate
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Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47073-92-7
Record name 1,1-Bis(4-cyanatophenyl)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47073-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyanic acid, C,C'-(ethylidenedi-4,1-phenylene) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanic acid, C,C'-(ethylidenedi-4,1-phenylene) ester
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Record name 4,4'-Ethylidenediphenyl dicyanate
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Record name 4,4'-ethylidenediphenyl dicyanate
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Record name Cyanic acid, C,C'-(ethylidenedi-4,1-phenylene) ester
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Record name 1,1-Bis(4-cyanatophenyl)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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